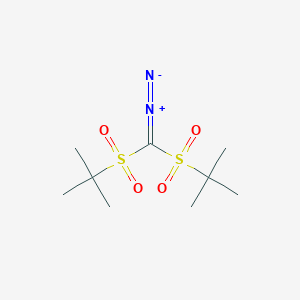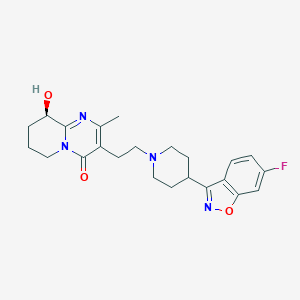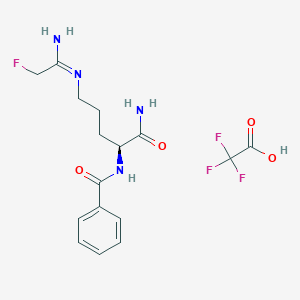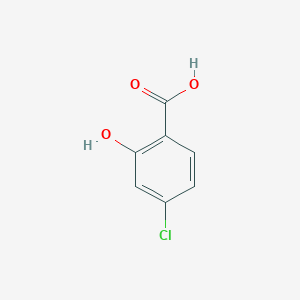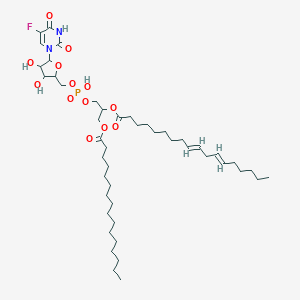
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine, also known as PLPFU, is a fluorouridine-containing phospholipid that has gained significant attention in the field of drug delivery and cancer therapy. This compound is a promising candidate for targeted drug delivery due to its unique structure and mechanism of action.
Wirkmechanismus
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine acts as a prodrug that is activated by enzymes present in the tumor microenvironment. Upon activation, the compound releases its payload, which can be a chemotherapeutic agent or a diagnostic probe. The release of the payload is triggered by the hydrolysis of the phosphodiester bond between the fluorouridine and the phospholipid, which is catalyzed by phospholipases present in the tumor microenvironment.
Biochemische Und Physiologische Effekte
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been shown to have minimal toxicity to healthy cells and tissues. The compound is rapidly taken up by cancer cells and accumulates in the endoplasmic reticulum and Golgi apparatus. Upon activation, 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine releases its payload, which induces cell death or allows for the visualization of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has several advantages for lab experiments, including its ability to selectively target cancer cells and its low toxicity to healthy tissues. However, the compound is difficult to synthesize and requires specific conditions to ensure high yield and purity. Additionally, the activation of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine requires specific enzymes that may not be present in all tumor microenvironments.
Zukünftige Richtungen
There are several future directions for the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in cancer therapy and drug delivery. One potential application is the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine as a diagnostic probe for the visualization of cancer cells in vivo. Additionally, the development of new enzymes that can activate 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in a wider range of tumor microenvironments could expand the use of the compound in cancer therapy. Finally, the combination of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine with other chemotherapeutic agents or targeted therapies could enhance the efficacy of cancer treatment while minimizing toxicity to healthy tissues.
Synthesemethoden
The synthesis of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine involves the reaction of 5-fluorouridine with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and linoleic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively accumulate in cancer cells and release its payload upon activation by enzymes present in the tumor microenvironment. This targeted drug delivery approach minimizes off-target effects and reduces toxicity to healthy tissues.
Eigenschaften
CAS-Nummer |
148763-98-8 |
|---|---|
Produktname |
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine |
Molekularformel |
C46H78FN2O13P |
Molekulargewicht |
917.1 g/mol |
IUPAC-Name |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+ |
InChI-Schlüssel |
WXJCTJXZGXSRDD-XZBBILGWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonyme |
1,2-PLPF 1-palmitoyl-2-linoleoylphosphatidylfluorouridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



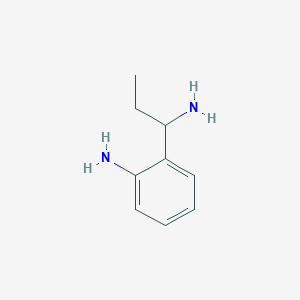
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
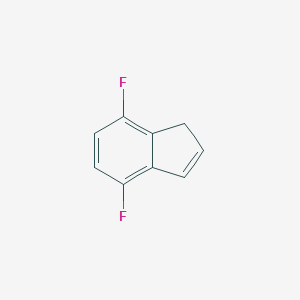
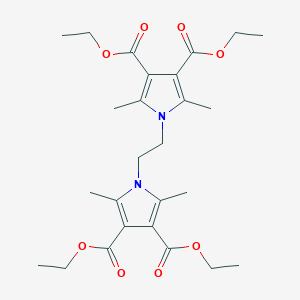
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
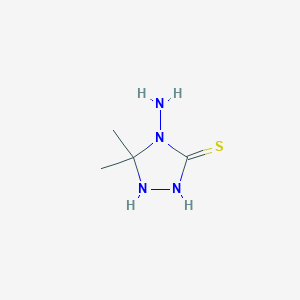
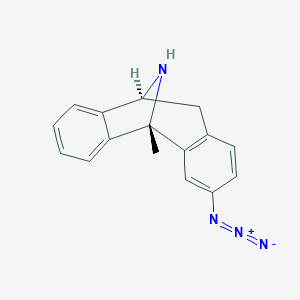
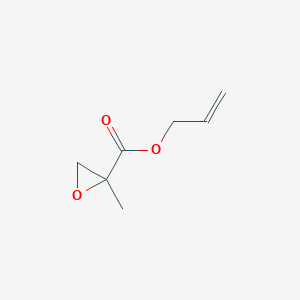
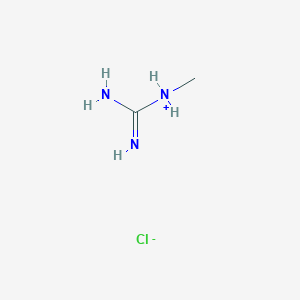
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
